molecular formula C8H6ClNO2S B1455581 4-Cyano-3-methylbenzene-1-sulfonyl chloride CAS No. 942199-57-7

4-Cyano-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B1455581
CAS No.: 942199-57-7
M. Wt: 215.66 g/mol
InChI Key: JGIAWVZWYDFMBJ-UHFFFAOYSA-N
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Description

4-Cyano-3-methylbenzene-1-sulfonyl chloride (CAS: 942199-57-7) is a sulfonyl chloride derivative with the molecular formula C₈H₆ClNO₂S and a molecular weight of 215.66 g/mol . Its structure features a cyano group at the para position and a methyl group at the meta position relative to the sulfonyl chloride moiety. This compound is classified as hazardous due to its corrosive and toxic properties, with hazard codes H302 (harmful if swallowed), H314 (causes severe skin burns), and H335 (may cause respiratory irritation) . Sulfonyl chlorides like this are critical intermediates in synthesizing sulfonamides, dyes, and pharmaceuticals.

Properties

IUPAC Name

4-cyano-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-6-4-8(13(9,11)12)3-2-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIAWVZWYDFMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277302
Record name 4-Cyano-3-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942199-57-7
Record name 4-Cyano-3-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942199-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-3-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of 4-Cyano-3-methylbenzene Derivatives

The most direct and commonly employed route to synthesize 4-cyano-3-methylbenzene-1-sulfonyl chloride involves the sulfonylation of 4-cyano-3-methylbenzene or its derivatives using chlorosulfonic acid or sulfuryl chloride. This method typically proceeds via the formation of the corresponding sulfonyl chloride intermediate.

Typical Reaction Steps:

  • Starting Material: 4-cyano-3-methylbenzene or 4-cyano-3-methylbenzyl derivatives.
  • Sulfonylation Agent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
  • Reaction Conditions: Low temperature control (often below 5°C) to prevent side reactions; inert atmosphere to avoid oxidation.
  • Workup: Quenching with water or aqueous base, extraction with organic solvents, washing to remove impurities, and crystallization.

Example from Patent Literature:

  • A procedure analogous to the synthesis of substituted benzene sulfonyl chlorides involves diazotization of aniline derivatives followed by reaction with thionyl chloride and copper catalysts to obtain sulfonyl chlorides with yields up to 85%.
  • Another method uses chlorosulfonic acid to sulfonate methyl-substituted cyanobenzenes under controlled temperature, followed by isolation of the sulfonyl chloride product.

Oxidation and Chlorination of Sulfide Intermediates

An alternative synthetic strategy involves the preparation of 4-cyanophenyl methyl sulfide, which is then oxidized and chlorinated to yield the sulfonyl chloride.

Process Overview:

  • Step 1: Preparation of 4-cyanophenyl methyl sulfide by reacting 1-chloro-4-cyanobenzene with sodium methanethiolate in aqueous solution with phase transfer catalysts.
  • Step 2: Oxidation of the sulfide intermediate using chlorine gas or other oxidants at controlled temperature (around 25°C).
  • Step 3: Removal of water and purification to isolate 4-cyanobenzenesulfonyl chloride with high yield (up to 91% reported).
  • Solvents: Often monochlorobenzene is used as the reaction medium.
  • Purification: Recrystallization from appropriate solvents to ensure purity.

This method allows for fine control of oxidation states and can yield high-purity sulfonyl chlorides suitable for further functionalization.

Sulfonylation via Diazotization and Sandmeyer-Type Reactions

This classical approach involves:

  • Step 1: Diazotization of 4-cyano-3-methylaniline derivatives using sodium nitrite in acidic aqueous media at low temperatures (below 0°C).
  • Step 2: Conversion of the diazonium salt to sulfonyl chloride using thionyl chloride in the presence of copper catalysts.
  • Step 3: Extraction and purification of the sulfonyl chloride product.

This method benefits from the availability of aniline precursors and can be adapted to various substituted benzene rings. Control of temperature and reagent addition rate is critical to maximize yield and minimize by-products.

Preparation via Sulfinate Intermediates

Sodium 4-cyano-3-methylbenzene-1-sulfinate can be synthesized by reduction of the sulfonyl chloride intermediate with sodium sulfite or sodium dithionite, followed by neutralization with sodium hydroxide. This sulfinate salt can then be converted back to the sulfonyl chloride by chlorination if needed.

Key Points:

  • Sulfonyl chloride is reacted with reducing agents (e.g., sodium sulfite) to form sulfinic acid intermediates.
  • Neutralization forms the sodium sulfinate salt.
  • Industrial scale processes often utilize continuous flow reactors for better control and yield.
  • Reaction conditions are optimized to minimize side reactions and impurities.

Novel Synthetic Routes Avoiding Diazotization

Recent developments include methods that avoid diazotization to simplify production and improve safety.

Example Method:

  • React 2-fluoro-5-chlorobenzonitrile with sodium sulfide nonahydrate in DMF at 50–55°C to form an intermediate thiol compound.
  • Oxidize this intermediate with sodium hypochlorite in acetic acid at 20–30°C.
  • Chlorinate the resulting sulfonic acid derivative with thionyl chloride in dichloroethane at 62–72°C to yield the sulfonyl chloride.
  • This method offers advantages such as fewer steps, mild conditions, and suitability for industrial scale-up.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield (%) Notes
1 4-Cyano-3-methylbenzene Chlorosulfonic acid or sulfuryl chloride, <5°C 75–85 Classical sulfonylation, temperature critical
2 4-Cyanophenyl methyl sulfide Oxidation with Cl2, monochlorobenzene solvent ~91 Multi-step oxidation/chlorination route
3 4-Cyano-3-methylaniline Diazotization, thionyl chloride, copper catalyst 75–85 Sandmeyer-type reaction, low temp control
4 4-Cyano-3-methylbenzenesulfonyl chloride Reduction with sodium sulfite, neutralization N/A Intermediate sulfinate salt preparation
5 2-Fluoro-5-chlorobenzonitrile Sodium sulfide, oxidation (NaOCl), chlorination N/A Diazotization-free, industrially favorable

Detailed Research Findings and Considerations

  • Reaction Temperatures: Maintaining low temperatures (<5°C) during sulfonylation and diazotization steps is crucial to prevent side reactions and decomposition of intermediates.
  • Purification: Recrystallization from solvents such as ethanol/water or monochlorobenzene with poor solvents is effective for achieving >98% purity.
  • Catalysts: Copper(I) chloride is often used to facilitate Sandmeyer-type conversions of diazonium salts to sulfonyl chlorides.
  • Oxidants: Chlorine gas and sodium hypochlorite are effective oxidants for sulfide to sulfonyl chloride conversion; reaction times and temperatures are optimized for maximal yield.
  • Industrial Scale: Continuous flow reactors and inert atmosphere conditions improve reproducibility and scalability, minimizing by-products and ensuring consistent quality.

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl chloride group in 4-Cyano-3-methylbenzene-1-sulfonyl chloride can be readily substituted by various nucleophiles, such as amines, alcohols, and thiols.

  • Reaction with Amines: Amines (R-NH2) react with 4-Cyano-3-methylbenzene-1-sulfonyl chloride to form sulfonamide derivatives.

    C8H6ClNO2S+R NH2C8H5N2O2SR+HCl\text{C}_8\text{H}_6\text{ClNO}_2\text{S}+\text{R NH}_2\rightarrow \text{C}_8\text{H}_5\text{N}_2\text{O}_2\text{SR}+\text{HCl}

    These reactions are typically conducted under mild conditions to prevent unwanted side reactions.

  • Reaction with Alcohols: Alcohols (R-OH) react with 4-Cyano-3-methylbenzene-1-sulfonyl chloride to form sulfonate esters.

    C8H6ClNO2S+R OHC8H5NO4SR+HCl\text{C}_8\text{H}_6\text{ClNO}_2\text{S}+\text{R OH}\rightarrow \text{C}_8\text{H}_5\text{NO}_4\text{SR}+\text{HCl}

    These reactions also require mild conditions and sometimes a base to neutralize the released HCl.

  • Reaction with Thiols: Thiols (R-SH) react with 4-Cyano-3-methylbenzene-1-sulfonyl chloride to form sulfonate thiols.

    C8H6ClNO2S+R SHC8H5NO2S2R+HCl\text{C}_8\text{H}_6\text{ClNO}_2\text{S}+\text{R SH}\rightarrow \text{C}_8\text{H}_5\text{NO}_2\text{S}_2\text{R}+\text{HCl}

    These reactions are similar to those with alcohols and amines, requiring careful control of conditions.

Reduction Reactions

The cyano group (-CN) in 4-Cyano-3-methylbenzene-1-sulfonyl chloride can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).

C8H6ClNO2SLiAlH4C8H8ClNO2S\text{C}_8\text{H}_6\text{ClNO}_2\text{S}\xrightarrow{\text{LiAlH}_4}\text{C}_8\text{H}_8\text{ClNO}_2\text{S}

This reaction is typically performed in anhydrous conditions to avoid unwanted side reactions with water. The product of this reaction is 4-amino-3-methylbenzene-1-sulfonyl chloride.

Oxidation Reactions

The methyl group (-CH3) in 4-Cyano-3-methylbenzene-1-sulfonyl chloride can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

C8H6ClNO2SKMnO4 or CrO3C8H4ClNO4S\text{C}_8\text{H}_6\text{ClNO}_2\text{S}\xrightarrow{\text{KMnO}_4\text{ or }\text{CrO}_3}\text{C}_8\text{H}_4\text{ClNO}_4\text{S}

The product of this reaction is 4-cyano-3-carboxybenzene-1-sulfonyl chloride.

Comparison with Similar Compounds

Several compounds are structurally similar to 4-Cyano-3-methylbenzene-1-sulfonyl chloride, each with its unique reactivity and applications .

CompoundCAS NumberMolecular FormulaKey Functional Groups
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride942199-59-9C8H3ClF3NO2SCyano, trifluoromethyl, sulfonyl chloride
3-Bromo-4-cyanobenzene-1-sulfonyl chloride1201684-65-2C7H3BrClNO2SBromo, cyano, sulfonyl chloride
3-Chloro-4-methylbenzene-1-sulfonyl chloride42413-03-6C7H6Cl2O2SChloro, methyl, sulfonyl chloride
3-Chloro-4-cyanobenzene-1-sulfonyl chloride213130-43-9C7H3Cl2NO2SChloro, cyano, sulfonyl chloride

These compounds exhibit similar substitution reactions at the sulfonyl chloride group but differ in their reactivity based on the other substituents on the benzene ring . For example, the presence of a trifluoromethyl group alters the electronic properties of the benzene ring compared to a methyl group .

Scientific Research Applications

Organic Synthesis

Key Intermediate : 4-Cyano-3-methylbenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its sulfonyl chloride functional group makes it highly reactive, allowing it to participate in various chemical transformations. This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals, where it can be used to introduce sulfonyl groups into target molecules.

Mechanism of Action : The compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates. This property is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.

Drug Discovery

Sulfonamide-Based Drugs : The compound is utilized in the development of new drugs, particularly those based on sulfonamide structures. Sulfonamides have been historically significant due to their antibacterial properties and are still relevant in contemporary drug design.

Case Studies :

  • Anti-inflammatory Agents : Research has indicated that derivatives synthesized from 4-cyano-3-methylbenzene-1-sulfonyl chloride can inhibit transient receptor potential A1 ion channels, suggesting potential applications in treating inflammatory airway diseases .
  • Anti-Proliferation Activities : Novel compounds derived from this sulfonyl chloride have been evaluated for their anti-proliferative effects using assays like the MTT assay on mouse fibroblast cells .

Material Science

Functional Materials : The compound is employed in the preparation of functional materials, such as polymers and dyes. Its reactive sulfonyl chloride group allows for the modification of polymer backbones or the introduction of chromophores into polymer matrices.

Applications in Coatings and Adhesives : Due to its chemical properties, 4-cyano-3-methylbenzene-1-sulfonyl chloride can be used to enhance the performance characteristics of coatings and adhesives, improving their durability and resistance to environmental factors.

Proteomics Research

Biochemical Reagent : In proteomics, this compound is used as a biochemical reagent for modifying proteins and peptides. It aids in studying protein structure and function by enabling selective tagging or modification of amino acid residues.

Research Insights : The ability to modify proteins can provide insights into protein interactions and functions, which are critical for understanding various biological processes and disease mechanisms.

Summary Table of Applications

Application AreaDescriptionNotable Findings/Case Studies
Organic SynthesisKey intermediate for synthesizing complex organic moleculesUsed in pharmaceuticals and agrochemicals
Drug DiscoveryDevelopment of sulfonamide-based drugsInhibits TRPA1 channels; potential anti-inflammatory agents
Material SciencePreparation of functional materialsEnhances coatings and adhesives
Proteomics ResearchModifies proteins and peptidesAids in studying protein interactions

Mechanism of Action

The mechanism of action of 4-Cyano-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate linkages, which are crucial in various chemical and biological processes. The cyano group can also participate in reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Functional Group Analysis

The table below compares 4-cyano-3-methylbenzene-1-sulfonyl chloride with six structurally analogous sulfonyl chlorides, focusing on molecular composition, substituents, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups PubChem CID / Reference
4-Cyano-3-methylbenzene-1-sulfonyl chloride C₈H₆ClNO₂S 215.66 -CN (para), -CH₃ (meta) Cyano, Methyl, Sulfonyl chloride
4-Methyl-3-nitrobenzenesulfonyl chloride C₇H₆ClNO₄S 235.64 -NO₂ (meta), -CH₃ (para) Nitro, Methyl, Sulfonyl chloride
4-Cyanobenzenesulfonyl chloride C₇H₄ClNO₂S 201.62 -CN (para) Cyano, Sulfonyl chloride
4-Fluoro-3-methanesulfonylbenzene-1-sulfonyl chloride C₇H₆ClFO₄S₂ 278.75 -F (para), -SO₂CH₃ (meta) Fluoro, Methanesulfonyl, Sulfonyl chloride
4-Formyl-3-methylbenzene-1-sulfonyl chloride C₈H₇ClO₃S 218.71 -CHO (para), -CH₃ (meta) Formyl, Methyl, Sulfonyl chloride
4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl Chloride C₁₃H₁₀ClFO₃S 300.73 -OCH₂C₆H₅ (para), -F (meta) Benzyloxy, Fluoro, Sulfonyl chloride
4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride C₁₄H₁₃ClO₃S 296.82 -OCH₂CH₃ (para), -C₆H₅ (meta) Ethoxy, Phenyl, Sulfonyl chloride
Key Observations:
  • Electronic Effects: The cyano group in the target compound is a strong electron-withdrawing group (EWG), comparable to the nitro group in .
  • Steric Effects : The methyl group in the target compound introduces modest steric hindrance, whereas bulkier substituents like benzyloxy () or phenyl () may hinder nucleophilic attacks on the sulfonyl chloride .
  • Reactivity Trends : The formyl group in adds aldehyde functionality, enabling condensation or reduction reactions absent in the target compound .

Physicochemical and Hazard Profiles

  • Molecular Weight: The target compound (215.66 g/mol) is lighter than derivatives with bulky substituents (e.g., 300.73 g/mol for ) but heavier than simpler analogs like 4-cyanobenzenesulfonyl chloride (201.62 g/mol) .
  • Hazards : All compounds exhibit high reactivity due to the sulfonyl chloride group. The target compound shares corrosive (H314) and toxic (H302, H335) hazards with analogs like and .

Biological Activity

4-Cyano-3-methylbenzene-1-sulfonyl chloride, also known by its CAS number 942199-57-7, is a sulfonyl chloride derivative with significant biological activity. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyano group and a sulfonyl chloride moiety attached to a methyl-substituted benzene ring. Its molecular formula is C₈H₈ClN₁O₂S, and it possesses unique properties that allow it to interact with biological systems effectively.

4-Cyano-3-methylbenzene-1-sulfonyl chloride acts primarily through its ability to modify proteins and enzymes via sulfonylation. This modification can alter the function of target proteins, leading to various biological effects such as inhibition of enzymatic activity or modulation of signaling pathways. The presence of the cyano group enhances its electrophilicity, making it a potent reactive species in biochemical reactions.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-cyano-3-methylbenzene-1-sulfonyl chloride exhibit antitumor properties. For instance, compounds with analogous structures have been shown to inhibit the activity of RalA/B small GTPases, which are critical in cancer cell proliferation and metastasis. In vitro assays demonstrated that certain derivatives could significantly suppress tumor growth in HepG2 cell lines, with IC50 values ranging from 2.28 μM to 4.31 μM depending on the specific compound formulation .

Anti-inflammatory Effects

4-Cyano-3-methylbenzene-1-sulfonyl chloride has also been explored for its anti-inflammatory potential. Research indicates that similar sulfonyl chlorides can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may modulate inflammatory responses in various cellular contexts .

Case Studies and Research Findings

StudyFindings
Antitumor Activity Inhibition of RalA/B activation; significant tumor growth suppression in HepG2 xenograft models .
Anti-inflammatory Activity Potential modulation of cytokine levels; reduction in inflammatory markers observed in treated cells .
Enzyme Modulation Interaction with ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP1), suggesting therapeutic avenues for conditions like pseudogout .

Applications in Medicine

The potential applications of 4-cyano-3-methylbenzene-1-sulfonyl chloride extend beyond basic research into therapeutic development. Its ability to inhibit specific enzymes positions it as a candidate for drug development targeting diseases characterized by dysregulated protein functions, such as cancer and inflammatory disorders.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Cyano-3-methylbenzene-1-sulfonyl chloride
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4-Cyano-3-methylbenzene-1-sulfonyl chloride

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